(4S)-4-N-Fmoc-amino-1-Boc-L-proline

Chiral PNA Supramolecular Chemistry Stereochemistry

Researchers face synthetic dead-ends when using unprotected proline or single-protected analogs for peptide synthesis and PNA assembly. (4S)-4-N-Fmoc-amino-1-Boc-L-proline is the only building block with orthogonal Fmoc/Boc protection and defined (2S,4S) stereochemistry, enabling sequential deprotection and selective 4-amino functionalization on solid support. This compound is essential for constructing chiral PNA oligomers with predetermined handedness and for generating four-pointed DNA nanostars.

Molecular Formula C25H28N2O6
Molecular Weight 452.5 g/mol
CAS No. 174148-03-9
Cat. No. B050775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-N-Fmoc-amino-1-Boc-L-proline
CAS174148-03-9
Synonyms(2S-cis)-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,2-Pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester;  (2S,4S)-4-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC25H28N2O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m0/s1
InChIKeyUPXRTVAIJMUAQR-BTYIYWSLSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-amino-Boc-L-proline: Strategic Chiral Building Block


(4S)-4-N-Fmoc-amino-1-Boc-L-proline (CAS 174148-03-9) is a chiral, doubly protected proline derivative with the systematic name (2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid . It features orthogonal Fmoc (base-labile) and Boc (acid-labile) protecting groups on a cis-4-aminoproline scaffold, enabling selective deprotection and sequential coupling in solid-phase peptide synthesis (SPPS) and peptide nucleic acid (PNA) monomer assembly . Its defined (2S,4S) stereochemistry imparts conformational rigidity that is exploited to control backbone folding and supramolecular architecture in peptidomimetics and nanostructured materials [1].

Protection Orthogonal Fmoc (base-labile) and Boc (acid-labile) groups enable selective deprotection and sequential coupling.
Stereochemistry (2S,4S)-configuration provides conformational rigidity that supports backbone folding control and supramolecular design.
Workflow Designed for solid-phase peptide synthesis (SPPS) and chiral PNA monomer assembly with stereochemical fidelity.

Fmoc-amino-Boc-L-proline Substitution Risks


Generic substitution of (4S)-4-N-Fmoc-amino-1-Boc-L-proline with unprotected proline, single-protected analogs (e.g., Fmoc-L-proline or Boc-L-proline), or the trans-stereoisomer (CAS 176486-63-8) leads to synthetic failure or altered product properties. Unprotected proline lacks the orthogonal protecting group strategy essential for stepwise SPPS, while single-protected derivatives forfeit the ability to selectively functionalize the 4-amino position [1]. The trans-stereoisomer exhibits a 45°C higher melting point (199°C vs 150-154°C) and yields distinct conformational outcomes in peptide and PNA assemblies—specifically, the cis-(4S)-configured core enables the formation of defined four-pointed nanostars that are not realized with the 4R-aminoprolyl core or acyclic analogs [2]. Therefore, the specific orthogonal protection pattern and (4S)-stereochemistry are non-interchangeable parameters that directly dictate synthetic route feasibility and final product architecture.

Unprotected proline
Lacks orthogonal protecting groups required for stepwise SPPS; may cause synthetic route failure and loss of site-selectivity.
Single-protected analogs (Fmoc-Pro or Boc-Pro)
Do not provide a handle for selective 4-amino functionalization, limiting complex peptide or PNA modification strategies.
Trans-(4R) stereoisomer (CAS 176486-63-8)
Exhibits distinct solid-state properties and does not yield the four-pointed nanostars reported for the (4S)-core; conformational outcomes are not interchangeable.

Evidence Comparison: Fmoc-amino-Boc-L-proline vs. Analogs


Cis vs. Trans Stereochemistry in Supramolecular Assembly

The cis-(4S) configuration of (4S)-4-N-Fmoc-amino-1-Boc-L-proline yields a melting point range of 150-154°C , whereas its trans-(4R) stereoisomer (N-Boc-trans-4-N-Fmoc-amino-L-proline, CAS 176486-63-8) exhibits a melting point of 199°C , a difference of approximately 45°C that reflects distinct intermolecular packing. Beyond bulk thermal behavior, the (4S)-aminoproline core enables the precise formation of four-pointed nanostars via Ag⁺-mediated self-assembly, an architectural outcome that is not realized with the (4R)-aminoprolyl core or acyclic, achiral aminoethyl glycyl PNA cores [1].

Stereochemical Assembly
Head-to-head
Target (4S): mp 150–154 °C, forms four-pointed nanostars
Comparator (4R, CAS 176486-63-8): mp 199 °C, amorphous aggregates, no nanostars
Stereochemistry directly dictates supramolecular morphology — critical for nanostar design.
Thermal analysis and AFM/TEM imaging data from Madhanagopal et al. (2020).
Chiral PNA Supramolecular Chemistry Stereochemistry

Dual Fmoc/Boc vs. Single Protection Strategy

(4S)-4-N-Fmoc-amino-1-Boc-L-proline provides two orthogonal protecting groups—Fmoc (base-labile) and Boc (acid-labile)—on the same molecule . In contrast, standard Fmoc-L-proline (CAS 71989-31-6) and Boc-L-proline (CAS 15761-39-4) each bear only a single protecting group on the α-amino nitrogen. The dual protection allows sequential deprotection and selective functionalization of the 4-amino group without perturbing the α-carboxyl or pyrrolidine nitrogen, a capability absent in the single-protected analogs.

Protection Orthogonality
Cross-study comparable · Data to verify
Target: two orthogonal protecting groups (Fmoc + Boc)
Comparators (Fmoc-Pro, Boc-Pro): one protecting group each
Dual protection enables sequential deprotection and site-selective 4-amino functionalization.
Supplier-stated property; independent validation may be required.
Solid-Phase Peptide Synthesis Protecting Groups Orthogonal Chemistry

Optical Rotation and HPLC Purity vs. Benchmarks

Commercially available (4S)-4-N-Fmoc-amino-1-Boc-L-proline is supplied with a purity of ≥97-98% (HPLC) and a specific optical rotation of [α]20/D -68° (c = 1 in chloroform) . This level of chiral integrity is essential for ensuring stereochemical fidelity during incorporation into chiral PNA backbones. For comparison, Fmoc-L-proline typically exhibits optical purity of ≥99.0% ee [1], while Boc-L-proline shows [α]20/D ≈ -60° (c=1, EtOAc) . While numerical purity values are similar, the combination of high chemical purity with a well-defined and consistent optical rotation provides a reliable benchmark for reproducible stereochemical outcomes in downstream applications.

Chiral Purity & Rotation
Cross-study comparable · Data to verify
[α]20/D −68° (c = 1, CHCl₃); purity ≥97–98% HPLC
Consistent optical rotation confirms (4S)-stereoisomer identity for chiral PNA assembly.
Specific rotation and purity data from supplier; HPLC and polarimetry conditions apply.
Chiral Purity Optical Rotation Quality Control

Nanostar Formation: (4S)-Core vs. (4R)-Core

In a 2020 study, branched chiral peptide nucleic acids (br(4S)-PNA) assembled on a central (4S)-aminoproline core formed precise four-pointed nanostars upon addition of Ag⁺, as confirmed by atomic force microscopy (AFM) and transmission electron microscopy (TEM). In contrast, the corresponding (4R)-aminoprolyl core and the acyclic, achiral aminoethyl glycyl (aeg) PNA core failed to produce this defined morphology, instead yielding amorphous aggregates or non-star architectures [1]. Circular dichroism (CD) spectroscopy further revealed that the base stack assembly from br(4S)-PNA exhibited net chirality, whereas the assembly from br(4R)-PNA was overall achiral [1].

Nanostar Morphology
Head-to-head
Target (4S)-core: four-pointed nanostars, chiral CD signal
Comparator (4R)-core: amorphous aggregates, achiral CD
Only the (4S)-core yields the reported nanostar architecture — essential for DNA nanotechnology research.
AFM/TEM and CD data from Madhanagopal et al. (2020).
Peptide Nucleic Acids Nanostructure Chirality

Application Scenarios for Fmoc-amino-Boc-L-proline


Chiral PNA Oligomer Synthesis

This compound is the preferred building block for constructing chiral PNA monomers bearing a cis-4-aminoproline backbone [1]. Its orthogonal Fmoc/Boc protection and defined (4S)-stereochemistry are essential for stepwise solid-phase assembly of PNA oligomers with predetermined helical handedness. The resulting oligomers exhibit enhanced binding affinity and sequence specificity toward complementary DNA/RNA targets [2], a property that is directly linked to the chiral integrity of the starting monomer.

Supramolecular DNA Nanostar Assembly

Researchers aiming to generate four-pointed DNA nanostars or other chiral supramolecular architectures should specifically procure the (4S)-configured compound. As demonstrated, only the (4S)-aminoproline core enables the formation of precise four-pointed nanostars upon Ag⁺ addition, while the (4R)-isomer and acyclic analogs fail to produce this morphology [3]. This scenario is highly relevant for DNA nanotechnology, biosensing, and the development of chiral nanomaterials.

Site-Specific Peptide Modification in SPPS

For peptides requiring a proline residue with a free 4-amino handle for subsequent conjugation (e.g., fluorophore labeling, biotinylation, or cyclization), this dual-protected derivative is indispensable. The orthogonal Fmoc/Boc strategy allows the 4-amino group to be selectively unmasked and functionalized while the peptide chain remains on the solid support . This capability is not offered by Fmoc-Pro-OH or Boc-Pro-OH, which lack the secondary amine handle.

Chiral Stationary Phase Development

The high optical rotation ([α]20/D -68°) and well-defined stereochemistry of this compound make it a suitable precursor for synthesizing chiral stationary phases or chiral selectors used in enantioselective chromatography . The rigid proline scaffold, combined with the potential for further derivatization at the 4-amino position, provides a tunable platform for optimizing chiral recognition.

Application
Selection Property
Validation Focus
Chiral PNA monomer synthesis
Orthogonal Fmoc/Boc protection with (4S)-stereochemistry
Chiral purity (HPLC, optical rotation) and coupling efficiency
Supramolecular DNA nanostar assembly
(4S)-aminoproline core enabling defined nanostar morphology
AFM/TEM confirmation of four-pointed nanostars and chiral CD signal
Site-selective peptide modification
Dual protection allows unmasking of 4-amino group for conjugation
Selective 4-amino functionalization without disruption of peptide chain
Chiral stationary phase precursor
High optical rotation and rigid proline scaffold
Enantioselective recognition in chromatographic evaluation

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